![molecular formula C6H5N5O2 B13015540 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)
7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[4,3-D]pyrimidine core, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents such as ethanol or tetrahydrofuran and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.
Substitution: Halogenated derivatives, amines, thiols; in solvents like dimethylformamide or dichloromethane.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[4,3-D]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Compounds derived from pyrazolo[4,3-d]pyrimidine scaffolds have shown promising anticancer activity. Research indicates that derivatives can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. For instance, one study highlighted a specific derivative that effectively inhibited tumor growth in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration and cycle progression .
-
Inhibition of Phosphodiesterases
- The compound has been investigated for its role as a phosphodiesterase type 5 (PDE5) inhibitor, which is relevant for treating conditions like hypertension and erectile dysfunction. PDE5 inhibitors enhance the effects of nitric oxide and increase cyclic guanosine monophosphate levels, leading to vasodilation .
- Antiparasitic and Antifungal Activities
Synthesis and Derivatives
The synthesis of 7-amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves multiple steps that typically include:
- Formation of the pyrazolo[4,3-d]pyrimidine core.
- Introduction of amino and carboxylic acid functional groups.
Researchers are continually exploring new derivatives to enhance the biological activity of the parent compound. For example, modifications at various positions on the pyrazolo ring can lead to improved potency against specific biological targets .
Case Studies
- Anticancer Activity in MCF-7 Cells
- PDE5 Inhibition for Cardiovascular Disorders
Mechanism of Action
The mechanism of action of 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. The molecular pathways involved include the inhibition of ATP binding sites on the kinases, leading to the suppression of downstream signaling pathways essential for cell proliferation.
Comparison with Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness: 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid stands out due to its specific inhibitory activity against CDKs and its potential as a versatile scaffold for the development of various bioactive molecules. Its unique structural features allow for diverse chemical modifications, making it a valuable compound in medicinal chemistry.
Biological Activity
7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features an amino group at the 7-position and a carboxylic acid group at the 3-position, which contribute to its reactivity and potential therapeutic applications.
- Chemical Formula : C6H5N5O2
- Molecular Weight : 179.14 g/mol
- Structure : The unique structure allows for various chemical reactions, including acid-base reactions and nucleophilic substitutions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anti-inflammatory Activity
Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as the TLR4/p38 pathway. This suggests its potential use in treating inflammatory diseases.
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies reveal that certain derivatives inhibit cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. Inhibition of these kinases can lead to reduced proliferation of cancer cells.
Structure-Activity Relationship (SAR)
A series of studies have evaluated the SAR of pyrazolo[4,3-D]pyrimidine analogues, highlighting the importance of specific functional groups in enhancing biological activity. For example, modifications at different positions can significantly alter potency against cancer cells.
Table 1: Comparison of Biological Activity Among Analogues
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
1H-Pyrazolo[4,3-d]pyrimidin-7-one | Structure | Anticancer | Lacks amino group |
6-Amino-1H-pyrazolo[4,3-d]pyrimidin-5-one | Structure | Anti-inflammatory | Different position of amino group |
5-Methyl-7-amino-1H-pyrazolo[4,3-d]pyrimidin-6-one | Structure | Anticancer | Methyl substitution enhances lipophilicity |
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Mechanistic Insights :
Future Directions
The ongoing research into this compound is focused on optimizing its structure to enhance selectivity and potency against specific targets. Future studies aim to develop combination therapies that leverage its unique properties for improved therapeutic outcomes.
Q & A
Q. (Basic) What are the established synthetic routes for 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step protocols starting from commercially available precursors. For example, a four-step procedure begins with 2-acetylpyridine or acetylpyrazine reacting with dimethylformamide dimethylacetal to form enamine intermediates, followed by cyclization and functionalization steps. Parallel synthesis approaches are employed to generate carboxamide derivatives, with final purification via recrystallization (ethanol/DMF mixtures) . Alternative routes include nucleophilic substitution of chlorinated intermediates with amines under reflux conditions (methanol, 5–8 hours), as seen in pyrazolo-pyrimidine derivatives .
Q. (Advanced) How can regioselectivity challenges be addressed during the synthesis of pyrazolo[4,3-d]pyrimidine derivatives?
Methodological Answer:
Regioselectivity is controlled through directing groups and reaction conditions. For instance, introducing electron-withdrawing groups (e.g., cyano or methoxy substituents) at specific positions directs nucleophilic attack during cyclization. In the synthesis of 2-arylpyrazolo[4,3-d]pyrimidin-7-amine derivatives, the use of K₂CO₃ in DMF at 25°C ensures selective functionalization at the 2-position . Protecting groups (e.g., benzoyl in ribofuranosyl derivatives) can also shield reactive sites during oxidation or coupling steps .
Q. (Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 7.06–8.69 ppm and carboxamide carbonyls at ~165–170 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESIMS m/z 311.1 for related pyrrole-carboxylic acids) .
Q. (Advanced) What strategies resolve discrepancies in NMR data for pyrazolo-pyrimidine derivatives?
Methodological Answer:
Discrepancies arise from tautomerism or solvent effects. To resolve:
- Use 2D NMR (COSY, HSQC) to correlate ambiguous proton-carbon pairs .
- Compare spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects .
- Cross-validate with computational modeling (e.g., NIST Chemistry WebBook data for reference shifts) .
Q. (Basic) What purification methods are effective post-synthesis?
Methodological Answer:
Recrystallization is standard:
- Ethanol/DMF mixtures (1:1 v/v) for carboxamide derivatives .
- Light petroleum ether/Et₂O for cyano-substituted intermediates .
- Column chromatography (silica gel, ethyl acetate/hexane gradients) for polar impurities .
Q. (Advanced) How to design experiments to evaluate structure-activity relationships (SAR) for this scaffold?
Methodological Answer:
- Systematic substituent variation : Modify positions 2, 5, and 7 with halogens, alkyl, or aryl groups to assess pharmacological activity .
- Targeted assays : Link modifications to hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibition, as suggested by DrugBank data for related pyrazolo-pyrimidines .
- Computational docking : Use molecular modeling to predict binding affinities before synthesis .
Q. (Basic) What solvents are optimal for synthesis based on solubility?
Methodological Answer:
- DMF : Enhances solubility of polar intermediates during cyclization .
- Methanol/EtOH : Ideal for amine coupling reactions under reflux .
- THF/H₂O mixtures : Facilitate oxidation steps (e.g., NaClO₂-mediated carboxylation) .
Q. (Advanced) How to optimize reaction conditions to improve yield?
Methodological Answer:
- Temperature control : Reflux (e.g., 80°C for 6–8 hours) for complete cyclization .
- Catalyst selection : NaH₂PO₄ or K₂CO₃ improves carboxylation and nucleophilic substitution efficiency .
- Stoichiometric adjustments : Use 1.2–1.5 equivalents of amines to drive coupling reactions to completion .
Q. (Basic) How to confirm compound purity?
Methodological Answer:
- Melting point analysis : Sharp melting ranges (e.g., 273–278.5°C) indicate high purity .
- HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .
- Elemental analysis : Match experimental vs. theoretical C/H/N ratios (e.g., C: 61.67%, H: 4.71% for aryl derivatives) .
Q. (Advanced) How to integrate computational modeling with synthetic data for structural validation?
Methodological Answer:
- DFT calculations : Predict NMR/IR spectra using Gaussian or ORCA software and compare with experimental data .
- Molecular dynamics simulations : Assess stability of tautomeric forms in solution .
- Database cross-referencing : Align synthetic data with NIST Chemistry WebBook entries for known analogs .
Properties
Molecular Formula |
C6H5N5O2 |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
7-amino-3H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H5N5O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1,4H,(H,12,13)(H2,7,8,9) |
InChI Key |
LPXRRHMRVRYTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)N)N=NC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.